molecular formula C10H12O3 B179983 4-(3-Hydroxyphenyl)butanoic acid CAS No. 103324-16-9

4-(3-Hydroxyphenyl)butanoic acid

Cat. No.: B179983
CAS No.: 103324-16-9
M. Wt: 180.2 g/mol
InChI Key: GCWLZXMXFMTIIQ-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)butanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of butanoic acid, featuring a hydroxyphenyl group attached to the fourth carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of β-keto esters with resorcinol under acidic conditions, followed by hydrolysis with lithium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of 4-(3-oxophenyl)butanoic acid.

    Reduction: Formation of 4-(3-hydroxyphenyl)butanol.

    Substitution: Formation of 4-(3-alkoxyphenyl)butanoic acid or 4-(3-acetoxyphenyl)butanoic acid.

Scientific Research Applications

4-(3-Hydroxyphenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces . These interactions can modulate metabolic pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenyl)butanoic acid
  • 3-(4-Hydroxyphenyl)propionic acid
  • 4-(2-Hydroxyphenyl)butanoic acid

Uniqueness

4-(3-Hydroxyphenyl)butanoic acid is unique due to the position of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct chemical and biological properties compared to its isomers and analogs .

Properties

IUPAC Name

4-(3-hydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7,11H,2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWLZXMXFMTIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015988
Record name 4-(3-Hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103324-16-9
Record name 4-(3-Hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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